Demanyl phosphate
Demanyl phosphate
Phosphodimethylethanolamine, also known as 2-dimethylaminoethyl phosphate or demanyl phosphate, belongs to the class of organic compounds known as phosphoethanolamines. Phosphoethanolamines are compounds containing a phosphate linked to the second carbon of an ethanolamine. Phosphodimethylethanolamine is soluble (in water) and a moderately acidic compound (based on its pKa).
N,N-dimethylethanolamine phosphate is the N,N-dimethyl derivative of ethanolamine phosphate. It has a role as a human metabolite. It is a conjugate acid of a N,N-dimethylethanolamine phosphate(1-).
N,N-dimethylethanolamine phosphate is the N,N-dimethyl derivative of ethanolamine phosphate. It has a role as a human metabolite. It is a conjugate acid of a N,N-dimethylethanolamine phosphate(1-).
Brand Name:
Vulcanchem
CAS No.:
6909-62-2
VCID:
VC21102246
InChI:
InChI=1S/C4H12NO4P/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H2,6,7,8)
SMILES:
CN(C)CCOP(=O)(O)O
Molecular Formula:
C4H12NO4P
Molecular Weight:
169.12 g/mol
Demanyl phosphate
CAS No.: 6909-62-2
Cat. No.: VC21102246
Molecular Formula: C4H12NO4P
Molecular Weight: 169.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosphodimethylethanolamine, also known as 2-dimethylaminoethyl phosphate or demanyl phosphate, belongs to the class of organic compounds known as phosphoethanolamines. Phosphoethanolamines are compounds containing a phosphate linked to the second carbon of an ethanolamine. Phosphodimethylethanolamine is soluble (in water) and a moderately acidic compound (based on its pKa). N,N-dimethylethanolamine phosphate is the N,N-dimethyl derivative of ethanolamine phosphate. It has a role as a human metabolite. It is a conjugate acid of a N,N-dimethylethanolamine phosphate(1-). |
|---|---|
| CAS No. | 6909-62-2 |
| Molecular Formula | C4H12NO4P |
| Molecular Weight | 169.12 g/mol |
| IUPAC Name | 2-(dimethylamino)ethyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C4H12NO4P/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H2,6,7,8) |
| Standard InChI Key | BLHVJAAEHMLMOI-UHFFFAOYSA-N |
| SMILES | CN(C)CCOP(=O)(O)O |
| Canonical SMILES | CN(C)CCOP(=O)(O)O |
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